(Z)-N-(1-(4-chlorophenyl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide
Description
(Z)-N-(1-(4-Chlorophenyl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide is a synthetic enamide derivative characterized by a Z-configuration double bond, a 4-chlorophenyl group, a 2-morpholinoethylamino side chain, and a 4-methoxybenzamide moiety. The 4-chlorophenyl substituent may contribute to hydrophobic interactions in target binding, while the methoxybenzamide group could influence electronic properties and metabolic stability.
Properties
IUPAC Name |
N-[(Z)-1-(4-chlorophenyl)-3-(2-morpholin-4-ylethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O4/c1-30-20-8-4-18(5-9-20)22(28)26-21(16-17-2-6-19(24)7-3-17)23(29)25-10-11-27-12-14-31-15-13-27/h2-9,16H,10-15H2,1H3,(H,25,29)(H,26,28)/b21-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGWHHBJZHIROP-PGMHBOJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-(4-chlorophenyl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chlorophenyl and morpholinoethyl intermediates, followed by their coupling under specific reaction conditions to form the final product. Common reagents used in these reactions include chlorinating agents, amines, and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(1-(4-chlorophenyl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds similar to (Z)-N-(1-(4-chlorophenyl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide. For instance, N-phenylbenzamide derivatives have demonstrated broad-spectrum antiviral effects against various viruses such as HIV, HCV, and EV71 by enhancing intracellular levels of APOBEC3G, a protein that inhibits viral replication . The specific structural features of this compound may contribute to similar mechanisms of action.
Anticancer Activity
The compound's structural characteristics suggest potential applications in cancer therapy. Compounds with similar functional groups have been shown to exhibit cytotoxic effects against different cancer cell lines. For instance, derivatives containing chlorophenyl and morpholino groups have been explored for their ability to induce apoptosis in cancer cells . Research indicates that the introduction of specific substituents can enhance the selectivity and potency of these compounds against tumor cells.
Enzyme Inhibition
Another promising application lies in enzyme inhibition. Studies have indicated that compounds with a similar framework can act as inhibitors for various enzymes, including acetylcholinesterase and urease . This property is particularly relevant for developing treatments for conditions such as Alzheimer's disease and urinary tract infections.
Synthesis and Characterization
The synthesis of (Z)-N-(1-(4-chlorophenyl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide typically involves multi-step procedures that include the formation of key intermediates through reactions such as amination, acylation, and condensation reactions. Characterization techniques like NMR spectroscopy, mass spectrometry, and IR spectroscopy are essential for confirming the structure and purity of the synthesized compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of (Z)-N-(1-(4-chlorophenyl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide. Research has shown that modifications in the phenyl ring or alterations in the morpholino group can significantly impact biological activity. For example, varying substituents on the aromatic rings can enhance binding affinity to target proteins or improve metabolic stability .
Case Study 1: Antiviral Activity Assessment
A study evaluated a series of N-substituted benzamide derivatives, including those structurally related to (Z)-N-(1-(4-chlorophenyl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide, for their anti-HBV activity. Results indicated that specific modifications led to increased antiviral efficacy, suggesting pathways for further development .
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines demonstrated that compounds with similar structures could induce significant cytotoxic effects. The study emphasized the importance of the chlorophenyl group in enhancing apoptosis pathways within malignant cells .
Mechanism of Action
The mechanism of action of (Z)-N-(1-(4-chlorophenyl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from literature and patents, focusing on substituent effects, physicochemical properties, and inferred biological activities.
Substituent Analysis and Functional Group Impact
Key Observations :
- Chlorophenyl Position : The target compound’s 4-chlorophenyl group (electron-withdrawing) may enhance binding affinity to hydrophobic pockets compared to the 3-chlorophenyl-furan in .
- Methoxybenzamide vs. Benzamide : The 4-methoxy group in the target compound may improve metabolic stability compared to unsubstituted benzamides by blocking oxidative metabolism .
Physicochemical Property Comparison
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | ~480 (estimated) | ~460 (estimated) | ~450 (estimated) |
| logP (Predicted) | ~2.5 | ~3.0 | ~3.2 |
| H-bond Donors | 3 | 2 | 2 |
| H-bond Acceptors | 6 | 5 | 5 |
Discussion: The target compound’s lower logP and higher H-bond capacity suggest better aqueous solubility than and analogs, aligning with the morpholinoethyl group’s polarity. However, its higher molecular weight may limit bioavailability compared to smaller analogs .
Biological Activity
(Z)-N-(1-(4-chlorophenyl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide, also known by its CAS number 374099-03-3, is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article discusses the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H26ClN3O4, with a molecular weight of 443.92 g/mol. The structure includes a chlorophenyl group and a morpholinoethyl amino group, which are significant for its biological interactions.
Research indicates that the compound may exhibit various biological activities through multiple mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which is a common mechanism for many therapeutic agents. For instance, compounds in its class have demonstrated strong inhibitory activity against acetylcholinesterase and urease .
Pharmacological Effects
The pharmacological profile of (Z)-N-(1-(4-chlorophenyl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide includes:
- Anticancer Potential : Similar derivatives have been evaluated for their anticancer properties, showing promising results in inhibiting tumor growth and proliferation .
- Anti-inflammatory Effects : Compounds with structural similarities have been noted for their anti-inflammatory activities, potentially through the modulation of inflammatory pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their efficacy:
- Antibacterial Screening : A study synthesized various derivatives and tested their antibacterial activity. The most active compounds exhibited moderate to strong effects against specific bacterial strains .
- Inhibition Studies : Research on enzyme inhibitors highlighted that certain compounds could inhibit urease effectively, which is crucial for treating conditions like urinary tract infections .
- Cancer Research : Investigations into the anticancer properties of structurally similar compounds revealed significant cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology .
Data Table: Biological Activity Overview
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antibacterial | Various synthesized derivatives | Moderate to strong activity |
| Enzyme Inhibition | Acetylcholinesterase inhibitors | Strong inhibitory effects |
| Anticancer | Similar benzamide derivatives | Significant cytotoxicity |
| Anti-inflammatory | Compounds with morpholino groups | Modulation of inflammatory pathways |
Q & A
Basic: What synthetic methodologies are recommended for preparing (Z)-N-(1-(4-chlorophenyl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide?
Answer:
The compound is synthesized via multi-step organic reactions, typically involving:
- Step 1: Formation of the enaminone core through condensation of 4-chlorophenylacetyl chloride with morpholinoethylamine under basic conditions (e.g., triethylamine in dry THF at 0–5°C) .
- Step 2: Introduction of the 4-methoxybenzamide moiety via a nucleophilic acyl substitution reaction, using 4-methoxybenzoyl chloride in dichloromethane with catalytic DMAP .
- Step 3: Stereoselective Z-isomer isolation via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmation by NOESY NMR to validate the stereochemistry .
Critical parameters include strict anhydrous conditions, temperature control, and real-time monitoring via TLC.
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
Answer:
- NMR (¹H/¹³C): Confirm regiochemistry via vinyl proton coupling constants (J = 10–12 Hz for Z-configuration) and morpholinoethyl group integration .
- IR Spectroscopy: Validate carbonyl stretches (C=O at ~1680 cm⁻¹, amide C=O at ~1650 cm⁻¹) and absence of unreacted amine (N-H stretches) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities in stereochemical assignments .
Advanced: How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies include:
- Solvent Correction: Re-run DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for DMSO) to better match experimental NMR shifts .
- Dynamic Effects: Perform variable-temperature NMR to assess rotamer populations influencing peak splitting .
- Benchmarking: Compare against structurally analogous compounds (e.g., ’s benzoic acid derivatives) to identify systematic errors in computational models .
Advanced: What experimental design principles optimize the yield of the Z-isomer during synthesis?
Answer:
- DoE (Design of Experiments): Use a factorial design to screen variables: temperature (−10°C to 25°C), base (Et₃N vs. DBU), and solvent polarity (THF vs. DCM). Response surface modeling identifies optimal conditions for Z-selectivity .
- Flow Chemistry: Implement continuous-flow reactors to enhance mixing and thermal control during the enaminone formation step, reducing byproduct formation .
- In Situ Monitoring: Employ inline FTIR or UV-Vis to track reaction progression and adjust parameters dynamically .
Advanced: How can researchers profile impurities in this compound, and what thresholds are acceptable for pharmacological studies?
Answer:
- HPLC-MS/MS: Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect impurities. Major byproducts include unreacted 4-chlorophenylacetyl intermediates and morpholinoethylamine adducts .
- Pharmacopeial Standards: Total impurities should not exceed 0.5% (w/w), with individual impurities ≤0.1%, as per ICH Q3A guidelines .
- Stability Studies: Accelerated degradation (40°C/75% RH for 6 months) identifies hydrolysis-prone sites (e.g., amide bonds), guiding storage recommendations .
Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound in medicinal chemistry?
Answer:
- Analog Synthesis: Modify the morpholinoethyl group (e.g., replace with piperazine or thiomorpholine) and assess changes in solubility/logP via shake-flask assays .
- Biological Assays: Test analogs for target binding (e.g., kinase inhibition) using SPR or fluorescence polarization. Correlate activity with steric/electronic parameters (Hammett σ, Taft Es) .
- MD Simulations: Perform 100-ns molecular dynamics simulations to identify key residues in the target protein’s binding pocket interacting with the 4-methoxybenzamide group .
Basic: What are the critical considerations for ensuring reproducibility in scaled-up synthesis?
Answer:
- Purification: Transition from column chromatography to recrystallization (solvent: ethanol/water) for large batches, ensuring consistent purity (>98%) .
- Process Validation: Document critical quality attributes (CQAs) like particle size (via laser diffraction) and polymorphic form (PXRD) to meet ICH Q6A standards .
- Batch Records: Include detailed reaction quench protocols (e.g., aqueous NaHCO₃ wash to remove excess acyl chloride) to prevent variability .
Advanced: How can researchers address discrepancies in biological activity data across different assay platforms?
Answer:
- Assay Validation: Use a reference standard (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
- Membrane Permeability: Adjust assay conditions (e.g., add 0.1% BSA to mimic serum protein binding) to reconcile differences between cell-free and cellular assays .
- Meta-Analysis: Pool data from public repositories (e.g., PubChem BioAssay) to identify outlier methodologies or buffer-induced artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
